molecular formula C22H16ClFN6OS B2689755 N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207052-43-4

N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2689755
CAS No.: 1207052-43-4
M. Wt: 466.92
InChI Key: LXSGONVAWLSSIC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6OS and its molecular weight is 466.92. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various cellular targets.

Chemical Structure and Synthesis

This compound belongs to the class of acetamides and is characterized by a complex structure featuring:

  • A chlorinated phenyl group .
  • A pyrazolopyrazine moiety .
  • A sulfanyl linkage .

The synthesis typically involves multi-step organic reactions including cyclization to form the pyrazolopyrazine core, introduction of the phenyl group via coupling reactions, and final acetamide formation through acylation methods.

The biological activity of this compound likely involves interactions with specific proteins or enzymes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Binding : It could bind to specific receptors affecting signal transduction pathways.
  • Cellular Signaling Interference : Modulation of pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and others with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Example 1MCF73.79
Example 2A54926.00
Example 3NCI-H46042.30

Antimicrobial Activity

The compound's thioether moiety may also contribute to antibacterial and antifungal activities. Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. For example:

  • Compounds with similar structures have shown effectiveness against strains of Staphylococcus aureus and Candida albicans, indicating potential for therapeutic applications in infectious diseases .

Case Studies

In a notable study published in MDPI, a series of pyrazole derivatives were evaluated for their anticancer efficacy. Among them, certain compounds exhibited significant growth inhibition in cancer cell lines with IC50 values as low as 0.067 µM against Aurora-A kinase, highlighting the potential of pyrazole-based compounds in cancer therapy .

Properties

CAS No.

1207052-43-4

Molecular Formula

C22H16ClFN6OS

Molecular Weight

466.92

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16ClFN6OS/c1-13-2-7-17(16(23)10-13)25-20(31)12-32-22-27-26-21-19-11-18(14-3-5-15(24)6-4-14)28-30(19)9-8-29(21)22/h2-11H,12H2,1H3,(H,25,31)

InChI Key

LXSGONVAWLSSIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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